4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine. The reaction conditions often include the use of dimethylamine and trifluoromethylating agents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like dimethylamine, thiols, and other nucleophiles under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloropyrimidine
- 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Benzpyrimoxan)
Comparison: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6Cl2F3N3 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3/c1-15(2)3-4(8)13-6(7(10,11)12)14-5(3)9/h1-2H3 |
InChI Key |
PEIBZVHSEKXXDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(N=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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